![molecular formula C10H14O3 B14409914 (6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate CAS No. 81523-34-4](/img/structure/B14409914.png)
(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate is a bicyclic compound with a unique structure that includes a ketone and an acetate functional group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the ketone and acetate groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between a furan and an olefinic or acetylenic dienophile . The reaction conditions often include the use of a catalyst and a controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of (6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but have a carboxylate group instead of an acetate group.
Sordarins: Bioactive natural products containing a bicyclo[2.2.1]heptane core, known for their antifungal properties.
Uniqueness
(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate is unique due to the presence of both a ketone and an acetate group, which allows it to participate in a wide range of chemical reactions. Its rigid bicyclic structure also provides stability, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
81523-34-4 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(6-oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate |
InChI |
InChI=1S/C10H14O3/c1-6(11)13-5-8-2-7-3-9(8)10(12)4-7/h7-9H,2-5H2,1H3 |
Clé InChI |
YKRIKKDZDKKGKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CC2CC1C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


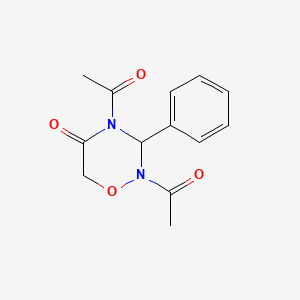
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
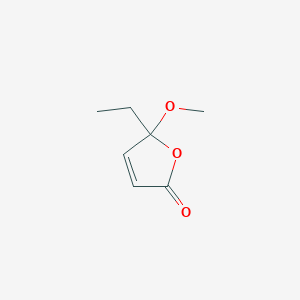
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
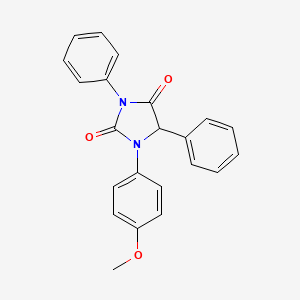
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
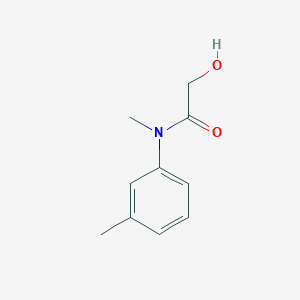

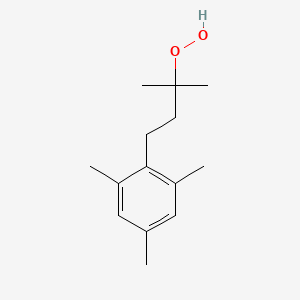
![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
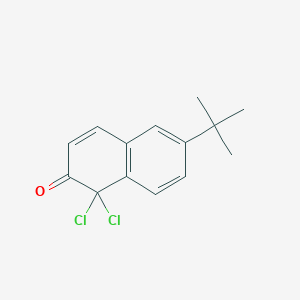
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
